(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Overview
Description
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a chlorophenyl group and a naphthylmethylidene moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method is the condensation reaction between 3-chlorobenzaldehyde and naphthalene-1-carbaldehyde with an appropriate amine and a catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Peniciaculin A: A triaryl natural product with broad-spectrum antifungal activity.
Uniqueness
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a chlorophenyl group and a naphthylmethylidene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHSJNEYQJBOF-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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